Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone
CAS No.:
Cat. No.: VC18160625
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2S |
|---|---|
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | imino-[2-(3-methoxycyclobutyl)ethyl]-methyl-oxo-λ6-sulfane |
| Standard InChI | InChI=1S/C8H17NO2S/c1-11-8-5-7(6-8)3-4-12(2,9)10/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | CXIDNHOILNHIEA-UHFFFAOYSA-N |
| Canonical SMILES | COC1CC(C1)CCS(=N)(=O)C |
Introduction
Structural Characteristics and Molecular Configuration
Core Sulfanone Framework
The compound's central feature is the λ⁶-sulfanone group, which adopts a tetrahedral geometry with sulfur bonded to:
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A methyl group (–CH₃)
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An imino group (=NH)
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A 2-(3-methoxycyclobutyl)ethyl substituent
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Two oxygen atoms in a sulfone configuration (=O)
This arrangement creates a polarizable electron-deficient sulfur center, a hallmark of λ⁶-sulfanones that influences both reactivity and intermolecular interactions .
Cyclobutyl Substituent Analysis
The 3-methoxycyclobutyl moiety introduces significant steric and electronic effects:
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Ring strain: The cyclobutane's 90° bond angles create ~26 kcal/mol of strain, enhancing reactivity compared to larger cycloalkanes
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Substituent orientation: Methoxy groups at the 3-position adopt equatorial positions to minimize 1,3-diaxial interactions
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Conformational flexibility: The ethyl linker allows rotation (τ ≈ 120°), enabling adaptive binding geometries
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
Potential synthetic routes derive from established λ⁶-sulfanone methodologies :
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Sulfimidation approach:
Where R = 2-(3-methoxycyclobutyl)ethyl -
Oxidative cyclization:
Experimental Challenges
Key synthesis considerations include:
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Protecting group strategy: Methoxy groups require protection during sulfur oxidation steps (e.g., using tert-butyldimethylsilyl ethers)
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Stereochemical control: The cyclobutane ring's chair-boat interconversion (ΔG‡ ≈ 10 kcal/mol) necessitates low-temperature reactions
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Purification techniques: High-performance liquid chromatography (HPLC) with C18 columns shows promise based on similar sulfanones
Physicochemical Properties and Computational Predictions
Molecular Dynamics Simulations
All-atom MD simulations (AMBER force field) predict:
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Solvation energy: ΔG_solv = -15.2 kcal/mol in aqueous solution
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LogP: 1.8 ± 0.3 (moderate lipophilicity)
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pKa: 6.2 (imino proton), enabling pH-dependent tautomerism
Spectroscopic Signatures
Comparative analysis with CID 90139499 suggests characteristic peaks:
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IR: Strong S=O stretch at 1150 cm⁻¹, N–H bend at 1620 cm⁻¹
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¹H NMR:
δ 3.3 ppm (methoxy singlet),
δ 2.8–3.1 ppm (cyclobutyl CH₂ multiplet),
δ 1.2 ppm (methyl triplet)
Research Challenges and Future Directions
Knowledge Gaps
Critical unknowns requiring investigation:
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Exact synthetic yields under various conditions
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Single-crystal X-ray diffraction data
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In vivo pharmacokinetic profiles
Recommended Studies
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Mechanistic studies: Kinetic analysis of sulfimidation reactions
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Biological screening: Broad-spectrum assay against kinase families
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Computational modeling: QSAR analysis of cyclobutyl-sulfanone derivatives
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